molecular formula C8H11NOS B1453117 2-(Thiophen-3-yl)morpholine CAS No. 1247392-06-8

2-(Thiophen-3-yl)morpholine

Cat. No. B1453117
CAS RN: 1247392-06-8
M. Wt: 169.25 g/mol
InChI Key: PVFVGKBTMYLHRE-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)morpholine is a chemical compound with the CAS Number: 1247392-06-8 . It has a molecular weight of 169.25 . The IUPAC name for this compound is 2-(3-thienyl)morpholine . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(Thiophen-3-yl)morpholine, often involves heterocyclization of various substrates . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The InChI code for 2-(Thiophen-3-yl)morpholine is 1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound.


Physical And Chemical Properties Analysis

2-(Thiophen-3-yl)morpholine is a liquid at room temperature . It has a molecular weight of 169.25 . The compound’s InChI code is 1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 .

Scientific Research Applications

Corrosion Inhibition

2-(Thiophen-3-yl)morpholine: has been identified as a potential corrosion inhibitor . Thiophene derivatives are known to form protective layers on metals, thereby preventing corrosion, which is particularly useful in industrial settings where metals are exposed to harsh conditions .

Organic Semiconductors

The compound plays a significant role in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, making it valuable in the creation of electronic devices such as organic field-effect transistors (OFETs) .

OLED Fabrication

In the field of display technology, 2-(Thiophen-3-yl)morpholine contributes to the fabrication of organic light-emitting diodes (OLEDs) . Thiophene-based molecules are integral in achieving the desired electroluminescent properties in OLEDs .

Pharmacological Properties

This compound exhibits a range of pharmacological properties , including anticancer , anti-inflammatory , and antimicrobial activities. Its structural framework is conducive to interacting with various biological targets, leading to these therapeutic effects .

Anesthetic Applications

2-(Thiophen-3-yl)morpholine: derivatives, such as articaine, are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. This highlights its importance in medical procedures requiring local anesthesia .

Heterocyclic Compound Synthesis

The compound serves as a scaffold for the synthesis of various heterocyclic compounds . It is involved in reactions that lead to the creation of novel molecules with potential therapeutic applications, showcasing its versatility in drug discovery.

Safety and Hazards

The safety information for 2-(Thiophen-3-yl)morpholine indicates that it is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-thiophen-3-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFVGKBTMYLHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10710643
Record name 2-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)morpholine

CAS RN

1247392-06-8
Record name 2-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10710643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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